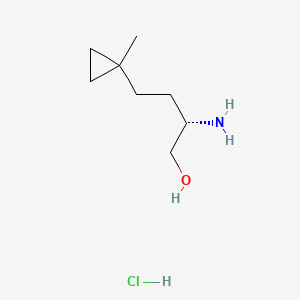
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group in their molecular structure. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl derivatives and amino alcohol precursors.
Reaction Conditions: The reaction conditions may include the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride may involve large-scale chemical reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions may involve the conversion of the amino group to an amine or other reduced forms.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols.
科学的研究の応用
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and ion channels that the compound binds to or modulates.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular function and physiological responses.
類似化合物との比較
Similar Compounds
(2S)-2-amino-4-(cyclopropyl)butan-1-ol: A similar compound without the methyl group on the cyclopropyl ring.
(2S)-2-amino-4-(1-methylcyclopropyl)butanoic acid: A related compound where the hydroxyl group is replaced by a carboxylic acid group.
Uniqueness
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is unique due to the presence of both an amino group and a hydroxyl group, as well as the specific configuration of the cyclopropyl ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC名 |
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(4-5-8)3-2-7(9)6-10;/h7,10H,2-6,9H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
LSJCXGKVFOEWBT-FJXQXJEOSA-N |
異性体SMILES |
CC1(CC1)CC[C@@H](CO)N.Cl |
正規SMILES |
CC1(CC1)CCC(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















